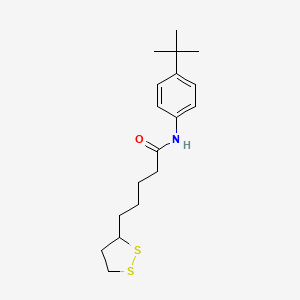
N-Acetyl-L-tryptophyl-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-tryptophyl-L-tyrosine is a dipeptide compound composed of N-acetyl-L-tryptophan and L-tyrosine. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and nutrition. It combines the properties of both tryptophan and tyrosine, which are essential amino acids involved in numerous biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-tryptophyl-L-tyrosine typically involves the coupling of N-acetyl-L-tryptophan with L-tyrosine. This can be achieved through peptide bond formation using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using proteases to catalyze the peptide bond formation. This method offers advantages such as higher specificity and milder reaction conditions compared to chemical synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-L-tryptophyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The indole ring of the tryptophan moiety can be oxidized using reagents like N-bromosuccinimide (NBS).
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl group in the tyrosine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: N-bromosuccinimide (NBS) in an acetate buffer at pH 4.5.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced alcohol derivatives.
Substitution: Alkylated tyrosine derivatives.
Aplicaciones Científicas De Investigación
N-Acetyl-L-tryptophyl-L-tyrosine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-Acetyl-L-tryptophyl-L-tyrosine involves its conversion to its constituent amino acids, N-acetyl-L-tryptophan and L-tyrosine, in the body. These amino acids then participate in various metabolic pathways. N-acetyl-L-tryptophan is known to modulate oxidative stress and enhance antioxidant enzyme activities, while L-tyrosine serves as a precursor for the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-tryptophan: Shares the tryptophan moiety and exhibits similar antioxidant properties.
N-Acetyl-L-tyrosine: Shares the tyrosine moiety and is used for its enhanced solubility and stability compared to L-tyrosine.
Uniqueness
N-Acetyl-L-tryptophyl-L-tyrosine is unique in that it combines the properties of both N-acetyl-L-tryptophan and L-tyrosine, offering a compound with potential dual benefits in terms of antioxidant activity and neurotransmitter synthesis .
Propiedades
Número CAS |
849108-21-0 |
|---|---|
Fórmula molecular |
C22H23N3O5 |
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H23N3O5/c1-13(26)24-19(11-15-12-23-18-5-3-2-4-17(15)18)21(28)25-20(22(29)30)10-14-6-8-16(27)9-7-14/h2-9,12,19-20,23,27H,10-11H2,1H3,(H,24,26)(H,25,28)(H,29,30)/t19-,20-/m0/s1 |
Clave InChI |
ZUNZRHYYZWCRDB-PMACEKPBSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |
SMILES canónico |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14187107.png)
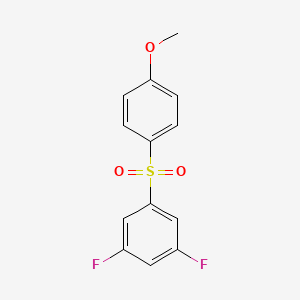
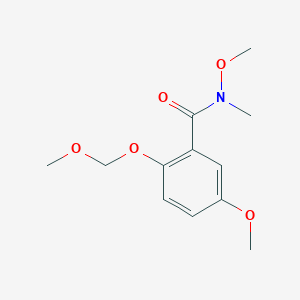
![4-(Furan-2-yl)-2-[4-(trifluoromethyl)anilino]but-3-enenitrile](/img/structure/B14187119.png)
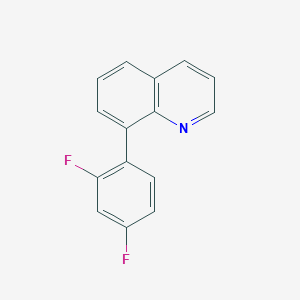
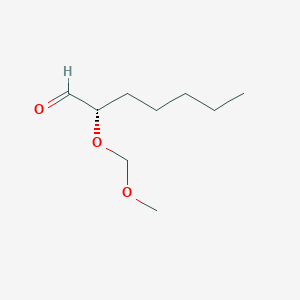
![2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187147.png)
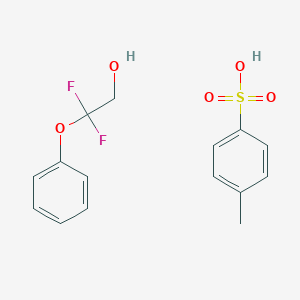
![tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane](/img/structure/B14187160.png)
![1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-one](/img/structure/B14187168.png)
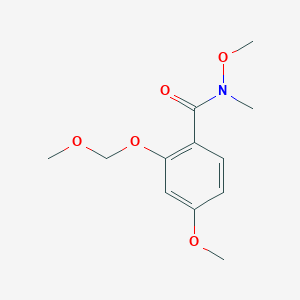
![4-[(2-Amino-5-nitrophenyl)ethynyl]benzene-1-thiol](/img/structure/B14187174.png)
